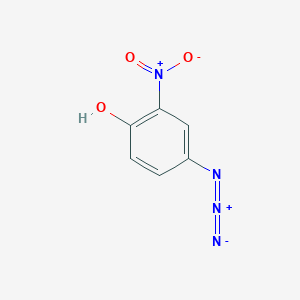
4-Azido-2-nitrophenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-叠氮-2-硝基苯酚是一种有机化合物,其分子式为C6H4N4O3。其特征在于苯酚环上同时存在叠氮基和硝基官能团。
准备方法
合成路线和反应条件: 4-叠氮-2-硝基苯酚的合成通常涉及苯酚的硝化反应生成2-硝基苯酚,然后引入叠氮基。硝化过程通常在受控温度条件下使用浓硝酸和浓硫酸的混合物进行。叠氮化步骤包括在合适的溶剂(如二甲基甲酰胺 (DMF) 或二甲基亚砜 (DMSO))存在下,使2-硝基苯酚与叠氮化钠反应。
工业生产方法: 虽然4-叠氮-2-硝基苯酚的具体工业生产方法没有得到很好的记录,但一般方法将涉及实验室合成程序的放大。这包括优化反应条件以确保高产率和纯度,以及实施安全措施以处理潜在危险的叠氮基和硝基。
化学反应分析
反应类型: 4-叠氮-2-硝基苯酚会发生各种化学反应,包括:
还原: 硝基可以使用还原剂(例如在催化剂(例如钯碳)存在下使用氢气或硼氢化钠)还原为氨基。
取代: 叠氮基可以参与亲核取代反应,其中它可以被其他亲核试剂(如胺或硫醇)取代。
光解: 在紫外光照射下,叠氮基可以发生光解反应生成活性氮烯中间体,这些中间体可以进一步反应生成各种产物。
常用试剂和条件:
还原剂: 氢气、硼氢化钠、钯碳。
溶剂: 二甲基甲酰胺 (DMF)、二甲基亚砜 (DMSO)。
催化剂: 用于还原反应的钯碳。
主要产品:
还原: 4-氨基-2-硝基苯酚。
取代: 取决于所用亲核试剂的不同,各种取代苯酚。
光解: 活性中间体,如氮烯,可以形成氮杂环庚酮或其他环状化合物。
科学研究应用
4-叠氮-2-硝基苯酚在科学研究中具有广泛的应用,包括:
化学: 用作合成各种杂环化合物的前体,以及有机合成中的试剂。
生物学: 由于其形成活性中间体的能力,它被用于研究酶机制和蛋白质标记。
医学: 研究其在药物开发中的潜在用途,特别是在酶抑制剂和光亲和标记的设计中。
工业: 用于生产特种化学品和材料,包括聚合物和染料。
作用机制
4-叠氮-2-硝基苯酚的作用机制涉及在暴露于紫外光或其他活化条件下形成活性中间体,如氮烯。这些中间体可以与各种分子靶标(包括蛋白质和核酸)相互作用,导致共价修饰。硝基也可以参与氧化还原反应,影响化合物的反应性和与生物系统的相互作用。
类似化合物:
4-叠氮苯酚: 缺少硝基,使其在某些类型的反应中反应性较低。
2-硝基苯酚: 缺少叠氮基,限制了其形成活性中间体的能力。
4-硝基苯酚: 结构相似,但缺少叠氮基,影响其反应性和应用。
独特性: 4-叠氮-2-硝基苯酚的独特性在于它同时存在叠氮基和硝基,这赋予了它在化学反应中独特的反应性和多功能性。这种双重功能使其能够参与比其类似物更广泛的反应和应用。
相似化合物的比较
4-Azidophenol: Lacks the nitro group, making it less reactive in certain types of reactions.
2-Nitrophenol: Lacks the azido group, limiting its ability to form reactive intermediates.
4-Nitrophenol: Similar structure but lacks the azido group, affecting its reactivity and applications.
Uniqueness: 4-Azido-2-nitrophenol is unique due to the presence of both azido and nitro groups, which confer distinct reactivity and versatility in chemical reactions. This dual functionality allows it to participate in a broader range of reactions and applications compared to its analogs.
属性
IUPAC Name |
4-azido-2-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O3/c7-9-8-4-1-2-6(11)5(3-4)10(12)13/h1-3,11H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDQFIUAWRBXXIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10561253 |
Source


|
| Record name | 4-Azido-2-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10561253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51642-26-3 |
Source


|
| Record name | 4-Azido-2-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10561253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-Methylphenyl)-2-({5-[(5-{[2-oxo-2-(4-toluidino)ethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-YL)methyl]-4-phenyl-4H-1,2,4-triazol-3-YL}sulfanyl)acetamide](/img/structure/B12049891.png)
![1-[4-Hydroxy-3-(2-hydroxyethyl)phenyl]ethanone](/img/structure/B12049894.png)
![(2R)-2-[(Pyridin-3-ylmethyl)amino]propanoic acid](/img/structure/B12049900.png)
![4-chloro-N-(2-{[(2E)-2-(2-chlorobenzylidene)hydrazino]carbonyl}phenyl)benzenesulfonamide](/img/structure/B12049913.png)
![2-[(1r,3s,5R,7S)-3-acetamidoadamantan-1-yl]acetic acid](/img/structure/B12049920.png)



![2-methoxyethyl 5-{[(2E)-4-ethoxy-4-oxobut-2-en-1-yl]oxy}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B12049949.png)


![3-(4-Chlorophenyl)-2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one](/img/structure/B12049975.png)

![N-(benzo[d]thiazol-2-yl)-6-hydroxy-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12049986.png)
